molecular formula C18H28N2O4 B11620843 methyl N-[(2-butyl-2-hydroxyhexanoyl)amino]-N-phenylcarbamate

methyl N-[(2-butyl-2-hydroxyhexanoyl)amino]-N-phenylcarbamate

Cat. No.: B11620843
M. Wt: 336.4 g/mol
InChI Key: ZTTHCWMHGCGJEJ-UHFFFAOYSA-N
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Description

2-BUTYL-2-HYDROXY-1-{[(METHOXYCARBONYL)(PHENYL)AMINO]AMINO}HEXAN-1-ONE is a complex organic compound with a unique structure that includes both hydrophilic and hydrophobic regions

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-BUTYL-2-HYDROXY-1-{[(METHOXYCARBONYL)(PHENYL)AMINO]AMINO}HEXAN-1-ONE typically involves multi-step organic reactions. One common synthetic route starts with the alkylation of a suitable hexanone derivative, followed by the introduction of the hydroxy group through a hydroxylation reaction. The final step involves the formation of the methoxycarbonyl and phenylamino groups through a series of nucleophilic substitution reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure precise control over reaction conditions such as temperature, pressure, and reagent concentrations. Catalysts may be employed to increase the efficiency and yield of the desired product.

Chemical Reactions Analysis

Types of Reactions

2-BUTYL-2-HYDROXY-1-{[(METHOXYCARBONYL)(PHENYL)AMINO]AMINO}HEXAN-1-ONE can undergo various types of chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a ketone.

    Reduction: The carbonyl group can be reduced to form an alcohol.

    Substitution: The methoxycarbonyl and phenylamino groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophilic substitution reactions may involve reagents like sodium methoxide or phenylamine.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group would yield a ketone, while reduction of the carbonyl group would produce an alcohol.

Scientific Research Applications

2-BUTYL-2-HYDROXY-1-{[(METHOXYCARBONYL)(PHENYL)AMINO]AMINO}HEXAN-1-ONE has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism by which 2-BUTYL-2-HYDROXY-1-{[(METHOXYCARBONYL)(PHENYL)AMINO]AMINO}HEXAN-1-ONE exerts its effects involves interactions with specific molecular targets. For instance, in medicinal applications, it may inhibit certain enzymes or receptors, leading to therapeutic effects. The pathways involved can include signal transduction cascades and metabolic processes.

Comparison with Similar Compounds

Similar Compounds

  • 2-BUTYL-2-HYDROXY-1-{[(METHOXYCARBONYL)(PHENYL)AMINO]AMINO}PENTAN-1-ONE
  • 2-BUTYL-2-HYDROXY-1-{[(METHOXYCARBONYL)(PHENYL)AMINO]AMINO}HEPTAN-1-ONE

Uniqueness

What sets 2-BUTYL-2-HYDROXY-1-{[(METHOXYCARBONYL)(PHENYL)AMINO]AMINO}HEXAN-1-ONE apart from similar compounds is its specific combination of functional groups, which confer unique chemical reactivity and biological activity. This makes it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C18H28N2O4

Molecular Weight

336.4 g/mol

IUPAC Name

methyl N-[(2-butyl-2-hydroxyhexanoyl)amino]-N-phenylcarbamate

InChI

InChI=1S/C18H28N2O4/c1-4-6-13-18(23,14-7-5-2)16(21)19-20(17(22)24-3)15-11-9-8-10-12-15/h8-12,23H,4-7,13-14H2,1-3H3,(H,19,21)

InChI Key

ZTTHCWMHGCGJEJ-UHFFFAOYSA-N

Canonical SMILES

CCCCC(CCCC)(C(=O)NN(C1=CC=CC=C1)C(=O)OC)O

Origin of Product

United States

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